N-(4-fluorophenyl)-2-((5-(hydroxymethyl)-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide
Description
Propriétés
IUPAC Name |
2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O4S/c1-26-7-6-19-15(24)9-22-14(10-23)8-20-17(22)27-11-16(25)21-13-4-2-12(18)3-5-13/h2-5,8,23H,6-7,9-11H2,1H3,(H,19,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXPWXAKIZUPCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(4-fluorophenyl)-2-((5-(hydroxymethyl)-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
Research indicates that compounds with similar structural features often exhibit diverse biological activities. The presence of the imidazole ring suggests potential interactions with biological targets such as enzymes and receptors, particularly in pathways involving inflammation and cancer.
- Antimicrobial Activity : Compounds containing imidazole and thioacetamide moieties have shown promising antimicrobial properties. For instance, derivatives of imidazole have been reported to inhibit bacterial growth effectively against various strains, including Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This activity is particularly relevant for developing new anti-inflammatory drugs .
- Anticancer Activity : The compound's ability to modulate cellular pathways involved in apoptosis and cell proliferation has been noted in several studies. The imidazole ring may interact with specific kinases involved in cancer cell signaling pathways, potentially leading to reduced tumor growth .
Case Studies
Several studies have explored the biological activity of compounds structurally related to N-(4-fluorophenyl)-2-((5-(hydroxymethyl)-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various imidazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications significantly enhanced antibacterial potency, suggesting that similar alterations could be beneficial for N-(4-fluorophenyl)-2-((5-(hydroxymethyl)-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide .
Study 2: Anti-inflammatory Activity
In a murine model of ear edema induced by phorbol ester, a series of imidazole-based compounds were tested for their anti-inflammatory effects. The most active derivatives showed a significant reduction in edema, indicating a strong potential for further development as anti-inflammatory agents .
Data Table: Summary of Biological Activities
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural features and properties of the target compound and its analogues:
*Calculated based on molecular formula. †Estimated range from data in .
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity :
- The hydroxymethyl group in the target compound may improve water solubility compared to methylthio or chlorobenzyl substituents in analogues (e.g., ’s methylthio group increases lipophilicity) .
- The 4-fluorophenyl moiety is a common feature in multiple analogues (e.g., compounds 9b in and in ), suggesting its role in enhancing target affinity via hydrophobic/π-π interactions .
Synthetic Challenges: The target compound’s methoxyethylamino group introduces steric and electronic complexity, requiring optimized coupling conditions (e.g., use of polar aprotic solvents or catalysts, as in ’s Cu-catalyzed click chemistry) . Thioacetamide formation (as in ) often demands inert atmospheres and controlled temperatures to avoid oxidation .
Spectroscopic Validation :
- IR and NMR data from analogues (e.g., νC=S at 1243–1258 cm⁻¹ in , absence of νC=O in triazoles in ) provide benchmarks for confirming the target’s structure .
Biological Implications :
- Docking studies (e.g., ’s acarbose-complexed poses) suggest that thioacetamide-containing compounds may inhibit glycosidases or kinases via active-site interactions .
- The triazole-thione tautomerism observed in highlights the importance of tautomeric states in modulating biological activity, a factor relevant to the target’s thioether group .
Q & A
Basic Research Questions
Q. What are the recommended synthesis strategies for N-(4-fluorophenyl)-2-((5-(hydroxymethyl)-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide, and what critical reaction conditions must be controlled?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution, condensation, and protection/deprotection of functional groups. Key steps include:
- Thioether linkage formation : Reacting a thiol-containing imidazole precursor (e.g., 5-(hydroxymethyl)-1H-imidazole-2-thiol) with a chloroacetamide derivative under basic conditions (e.g., K₂CO₃ in DMF) .
- Functionalization of the imidazole ring : Introducing the 2-((2-methoxyethyl)amino)-2-oxoethyl group via alkylation or Michael addition, requiring inert atmospheres (N₂) to prevent oxidation .
- Purification : Column chromatography or recrystallization (e.g., ethanol/water mixtures) to isolate the pure product .
- Critical Conditions : Temperature control (40–60°C for thioether formation), pH adjustment for selective reactivity, and anhydrous solvents to avoid hydrolysis .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR (¹H/¹³C) : Confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, imidazole protons at δ 6.8–7.0 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., expected [M+H]⁺ ion matching C₁₉H₂₂FN₃O₄S) .
- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Prioritize enzyme inhibition and cytotoxicity assays:
- Enzyme Inhibition : Test against COX-1/COX-2 or kinases using fluorometric/colorimetric substrates (e.g., prostaglandin H₂ synthase assay) .
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to evaluate IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Structural Modifications : Synthesize analogs with varied substituents (e.g., replacing 4-fluorophenyl with 4-chloro- or 4-nitrophenyl) to assess electronic effects .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinity to targets like COX-2 or kinases .
- Pharmacophore Mapping : Identify critical moieties (e.g., hydroxymethyl group for solubility, thioacetamide for enzyme inhibition) .
Q. What strategies address low yield during the final coupling step of the synthesis?
- Methodological Answer :
- Optimization via DoE : Use a factorial design to test variables like solvent polarity (DMF vs. THF), base strength (K₂CO₃ vs. Cs₂CO₃), and temperature .
- Catalyst Screening : Evaluate phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency .
- Real-Time Monitoring : Employ in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Q. How can researchers resolve contradictions in spectral data interpretation (e.g., ambiguous NMR peaks)?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
- X-ray Crystallography : Obtain single-crystal structures to unambiguously confirm stereochemistry and bond connectivity .
- Isotopic Labeling : Synthesize deuterated analogs to simplify spectral analysis (e.g., D₂O exchange for -OH protons) .
Q. What experimental approaches explain discrepancies between in vitro and in vivo activity data?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability (e.g., liver microsome assays) and bioavailability (oral vs. intravenous administration) .
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites and assess their bioactivity .
- Formulation Adjustments : Improve solubility via co-solvents (e.g., PEG-400) or nanoparticle encapsulation .
Q. How can selectivity for a target enzyme (e.g., COX-2 over COX-1) be experimentally validated?
- Methodological Answer :
- Competitive Binding Assays : Use fluorescent probes (e.g., celecoxib derivatives) to quantify displacement in COX-2 vs. COX-1 .
- Kinetic Analysis : Determine inhibition constants (Kᵢ) using Lineweaver-Burk plots under varying substrate concentrations .
- Molecular Dynamics Simulations : Model enzyme-compartment interactions to identify key binding residues (e.g., Val523 in COX-2) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
